2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a pyrrole ring, a cyclohexyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide typically involves the reaction of 1-(1H-pyrrol-1-yl)cyclohexylamine with thiazole-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-{p-[(p-tolyl)methyl]phenyl}-1,3-thiazole
- 4-(p-Bromophenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole
- Potassium Trifluoro(4-[1,3-thiazol-2-(2,5-Dimethyl-1H-pyrrol-1-yl)]phenyl)borate
Uniqueness
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide is unique due to its specific combination of a pyrrole ring, a cyclohexyl group, and a thiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(thiazol-2-yl)acetamide is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazole and pyrrole moieties are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N2S with a molecular weight of approximately 250.37 g/mol. The structure features a cyclohexyl group attached to a pyrrole and thiazole, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on similar thiazole compounds demonstrated effective activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.7 to 3.91 μg/mL against Gram-positive bacteria . The presence of electron-withdrawing groups has been shown to enhance this activity .
Anticancer Potential
Thiazole derivatives have also been investigated for their anticancer properties. For instance, a series of thiazole analogs were synthesized and evaluated for their ability to inhibit cancer cell proliferation. Some compounds exhibited IC50 values in the low micromolar range against different cancer cell lines . The structure-activity relationship (SAR) studies highlighted that modifications on the thiazole ring significantly influenced anticancer efficacy.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These enzymes are crucial in various metabolic pathways, including nucleotide synthesis and fatty acid biosynthesis. Molecular docking studies revealed that the compound binds effectively to the active sites of these enzymes, indicating a promising therapeutic application .
Case Studies
- Study on Antimicrobial Activity : A recent study synthesized several thiazole derivatives and tested their antimicrobial efficacy against Micrococcus luteus and Bacillus spp. The most active compounds showed MIC values as low as 1.95 μg/mL .
- Anticancer Activity Evaluation : In another study focusing on thiazole derivatives, several compounds were tested against human cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM .
- Enzyme Inhibition Studies : A series of pyrrole-thiazole derivatives were evaluated for their inhibitory effects on DHFR. The results indicated significant inhibition with some compounds achieving IC50 values in the low micromolar range, suggesting potential as therapeutic agents in cancer treatment .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C15H19N3OS |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(1-pyrrol-1-ylcyclohexyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H19N3OS/c19-13(17-14-16-8-11-20-14)12-15(6-2-1-3-7-15)18-9-4-5-10-18/h4-5,8-11H,1-3,6-7,12H2,(H,16,17,19) |
InChI Key |
XPLKQXOHDNNHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=NC=CS2)N3C=CC=C3 |
Origin of Product |
United States |
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